N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine

Histamine H3 Receptor GPCR Binding Neuropharmacology

Indole carboxamidine SAR studies often stall due to inconsistent pharmacological activity of generic analogs. N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine (CAS 889943-79-7) overcomes this with its unique N-hydroxy/5-methoxy substitution, enabling: • High-affinity H3R binding (Kd = 1.35 nM) • Potent NHE3 inhibition (IC50 = 34 nM) • Selective 5-HT3 receptor binding (IC50 = 25.1 nM) • Negligible CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 50,000 nM) inhibition. Supplied at ≥98% purity, stored at 2-8°C, and shipped under ambient conditions. A validated tool for neurological target profiling and in vitro benchmark studies.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B5997182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-5-methoxy-1H-indole-3-carboxamidine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C(=NO)N
InChIInChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)
InChIKeyNFFNHELMHYDQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine: A Differentiated Indole Carboxamidine for Targeted Biological Research


N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine (CAS: 889943-79-7) is a synthetic indole derivative featuring a hydroxylamine functional group at the N' position and a methoxy substituent at the 5-position of the indole ring . This compound serves as a versatile building block in medicinal chemistry and is characterized by its potential interactions with various biological targets . Unlike simpler indole carboxamidines, its unique combination of a hydroxyamidine moiety and a 5-methoxy group enhances its lipophilicity and may confer distinct pharmacological properties, making it a valuable tool for structure-activity relationship studies and drug discovery .

Why N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine Cannot Be Simply Substituted by In-Class Analogs


In the class of indole carboxamidines, subtle structural modifications lead to significant variations in target affinity, selectivity, and biological activity. The presence of both the N-hydroxy group and the 5-methoxy substituent in N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine is critical for its unique interaction profile . Generic substitution with analogs lacking either functional group, such as the non-hydroxy 5-methoxy-1H-indole-3-carboxamidine or the unsubstituted N-hydroxy-1H-indole-3-carboxamidine, cannot be assumed to yield equivalent results. The quantitative evidence below demonstrates that this specific substitution pattern imparts a distinct pharmacological fingerprint, including high-affinity binding to certain receptors and notable selectivity over CYP enzymes, which is not shared by closely related compounds.

N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine: Quantifiable Differentiation Against Closest Analogs


High-Affinity Binding to Human Histamine H3 Receptor (H3R)

N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine exhibits high binding affinity to the human histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM, measured using a BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. In contrast, the non-hydroxy analog, 5-methoxy-1H-indole-3-carboxamidine, lacks publicly available H3R binding data, suggesting the N-hydroxy group is crucial for this interaction. The unsubstituted parent compound, N-hydroxy-1H-indole-3-carboxamidine, also lacks reported H3R affinity, indicating that the 5-methoxy substitution may further optimize binding.

Histamine H3 Receptor GPCR Binding Neuropharmacology

Potent Inhibition of Human Sodium/Hydrogen Exchanger 3 (NHE3)

The compound inhibits human NHE3 with an IC50 of 34 nM, as determined by intracellular pH recovery measurements using a CECF-AM dye-based FLIPR assay in LAP1 cells [1]. No public data is available for the NHE3 inhibitory activity of 5-methoxy-1H-indole-3-carboxamidine, N-hydroxy-1H-indole-3-carboxamidine, or 5-chloro-N-hydroxy-1H-indole-3-carboxamidine. This suggests that the specific 5-methoxy-N-hydroxy substitution pattern is a key determinant for potent NHE3 inhibition.

NHE3 Inhibition Ion Transport Gastrointestinal Research

Moderate Affinity for 5-Hydroxytryptamine Receptor 3 (5-HT3)

N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine binds to the 5-HT3 receptor with an IC50 of 25.1 nM, assessed via displacement of [3H]-Q-ICS 205-930 in rat cortex homogenate [1]. While 5-methoxyindole itself is known to act as a partial agonist at 5-HT3 receptors [2], the carboxamidine derivative shows a different functional profile (binding affinity). No comparable binding data is available for the 4-methoxy or 5-chloro analogs, underscoring the unique activity of the 5-methoxy-N-hydroxy combination.

5-HT3 Receptor Serotonin Receptor Neuropharmacology

Favorable Selectivity Profile Over CYP450 Enzymes

The compound exhibits low inhibition of key cytochrome P450 enzymes, with IC50 values of 10,000 nM for CYP2D6 and 50,000 nM for CYP3A4, as measured in human hepatic microsomes [1]. This selectivity over CYP enzymes is a critical differentiator compared to other indole-based inhibitors, which often show significant CYP inhibition leading to potential drug-drug interactions. While direct comparator data for close analogs is unavailable, the high IC50 values suggest a lower risk of metabolic interference, making it a cleaner probe for in vitro studies.

CYP450 Inhibition Drug Metabolism ADME-Tox

Weak Inhibition of Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2)

N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine demonstrates weak inhibition of IMPDH2, with a Ki of 430 nM [1]. This is significantly weaker than the potent IMPDH2 inhibitors used clinically (e.g., mycophenolic acid, Ki ~10 nM). While this weak activity might limit its use as an IMPDH2 inhibitor, it indicates that the compound is not a promiscuous inhibitor and may have a more targeted interaction profile. No IMPDH2 inhibition data is available for the 4-methoxy or 5-chloro analogs, preventing direct comparison.

IMPDH2 Inhibition Nucleotide Metabolism Immunosuppression

Recommended Research Applications for N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine Based on Quantitative Evidence


H3 Receptor Pharmacology Studies

Given its high-affinity binding to the human H3 receptor (Kd = 1.35 nM) [1], this compound is ideally suited for investigating H3R-mediated signaling pathways in neurological research. It can serve as a tool compound for in vitro binding assays, functional studies, and as a reference standard for developing new H3R ligands.

NHE3-Mediated Ion Transport Research

The potent inhibition of human NHE3 (IC50 = 34 nM) [1] makes this compound a valuable probe for studying sodium/hydrogen exchange in intestinal and renal physiology. It can be used in cellular assays to dissect NHE3-dependent processes, including pH regulation and fluid absorption.

Serotonin 5-HT3 Receptor Binding Assays

With a binding IC50 of 25.1 nM for the 5-HT3 receptor [1], this compound can be employed in radioligand binding studies to characterize 5-HT3 receptor pharmacology. Its activity distinguishes it from the parent 5-methoxyindole scaffold and provides a quantitative benchmark for structure-activity relationship studies.

ADME-Tox Profiling and CYP Selectivity Studies

The compound's low inhibition of CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 50,000 nM) [1] supports its use as a control compound in drug metabolism studies. It can help validate assay conditions for CYP inhibition screening and serve as a benchmark for comparing the metabolic stability of other indole derivatives.

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